molecular formula C13H17NO2 B3002243 N-(3-acetylphenyl)-2,2-dimethylpropanamide CAS No. 130599-98-3

N-(3-acetylphenyl)-2,2-dimethylpropanamide

Cat. No.: B3002243
CAS No.: 130599-98-3
M. Wt: 219.284
InChI Key: CRJNODJQTIHMRS-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2,2-dimethylpropanamide typically involves the acylation of 3-acetylphenylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: 3-(carboxyphenyl)-2,2-dimethylpropanamide.

    Reduction: 3-(hydroxyphenyl)-2,2-dimethylpropanamide.

    Substitution: 3-(nitrophenyl)-2,2-dimethylpropanamide or 3-(bromophenyl)-2,2-dimethylpropanamide.

Scientific Research Applications

N-(3-acetylphenyl)-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 3-(acetylphenyl)thiourea
  • 2-(3-acylphenyl)amino-4-phenylthiazoles

Uniqueness: N-(3-acetylphenyl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and development.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9(15)10-6-5-7-11(8-10)14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJNODJQTIHMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3-aminoacetophenone (1.0 g, 7.4 mmol) in chloroform cooled to 0° C. was added triethylamine dropwise (1.44 g, 14.2 mmol). The mixture was stirred for 15 min at this temperature and then pivaloyl chloride (0.83 g, 7.4 mmol) was added dropwise and the mixture was stirred overnight. Water was added and the aqueous layer was extracted with DCM. The collected organic extracts were washed with sat. aq. NaHCO3 and brine, dried over anhydrous MgSO4, and filtered. The solvent was evaporated under reduced pressure to afford 8z as a white solid (1.29 g, 80%). Mp 130-133° C. 1H NMR (600 MHz, CDCl3): δ 8.07 (t, J=1.8 Hz, 1H), 7.90-7.88 (m, 1H), 7.76 (br s, 1H), 7.65-7.63 (m, 1H), 7.37 (t, J=1.8 Hz 1H), 2.57 (s, 3H), 1.31 (s, 9H). 13C NMR (150 MHz, CDCl3): δ 198.2, 177.2, 138.8, 137.7, 129.3, 124.9, 124.1, 119.7, 39.8, 27.6, 26.8.
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1 g
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0.83 g
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Yield
80%

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